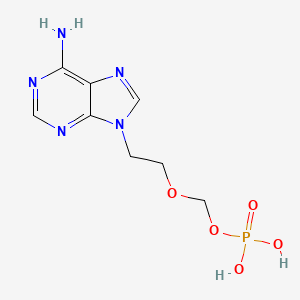
2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of adenine, a purine nucleobase, and is used in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid typically involves multiple steps. One common method includes the reaction of adenine with diethyl phosphite in the presence of a base, followed by the addition of ethylene oxide . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or chloroform, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid involves its interaction with nucleic acids and enzymes. The compound can be incorporated into DNA or RNA, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells . The molecular targets and pathways involved include viral DNA polymerase and cellular kinases .
Vergleich Mit ähnlichen Verbindungen
2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid can be compared with other similar compounds such as:
Adefovir: A nucleotide analog used as an antiviral agent.
Tenofovir: Another nucleotide analog with antiviral properties.
Vidarabine: A nucleoside analog used in antiviral therapy.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. This compound is unique due to its specific chemical structure and versatile applications in various fields .
Eigenschaften
Molekularformel |
C8H12N5O5P |
|---|---|
Molekulargewicht |
289.19 g/mol |
IUPAC-Name |
2-(6-aminopurin-9-yl)ethoxymethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H12N5O5P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18-19(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16) |
InChI-Schlüssel |
AAKQIJNGAJIBFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCOP(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



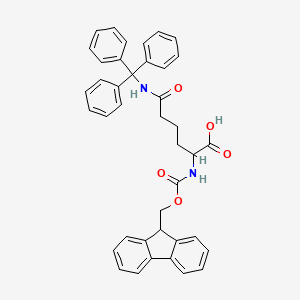
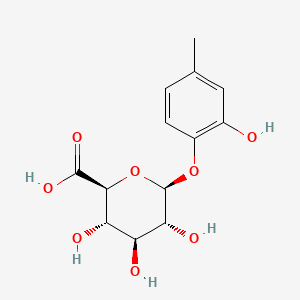
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)
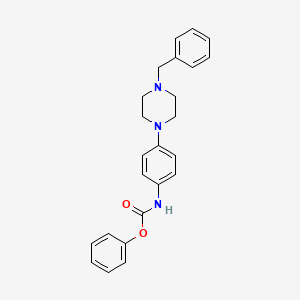
![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
![(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)
![1-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B13404038.png)
![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)
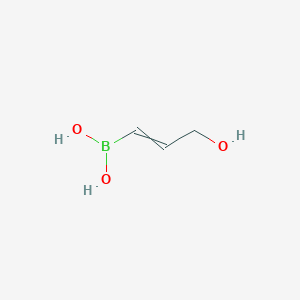
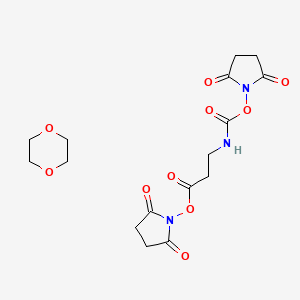
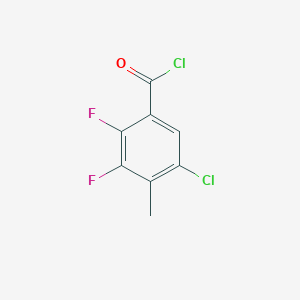
![1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13404073.png)
![1,4-Bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]anthracene-9,10-dione](/img/structure/B13404078.png)
